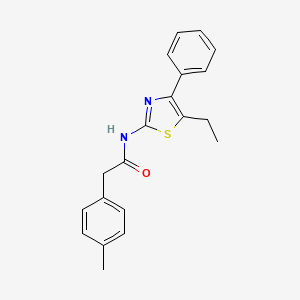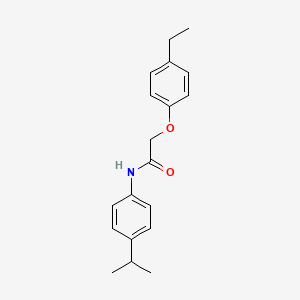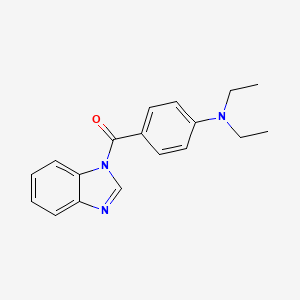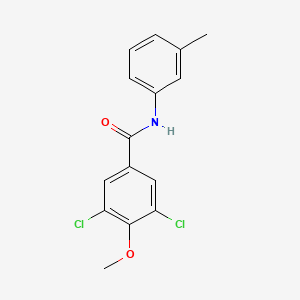
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine, also known as DMNPBP, is a chemical compound that belongs to the class of psychoactive drugs. It is a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. DMNPBP has gained attention in the scientific community due to its potential application in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用机制
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine exerts its effects by selectively binding to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By activating this receptor, this compound can increase the release of dopamine in the brain, leading to improved motor function and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine in the brain, leading to improved motor function and mood. Additionally, this compound has been shown to have antipsychotic effects, suggesting its potential use in the treatment of schizophrenia.
实验室实验的优点和局限性
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine has several advantages for use in laboratory experiments. For example, it is a highly selective agonist of the dopamine D2 receptor, which allows for precise manipulation of this receptor in animal models. Additionally, this compound has been shown to have a long half-life, which allows for sustained effects in animal models. However, there are also limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound.
未来方向
There are several potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine. For example, further studies are needed to determine the optimal dosage and administration route for the compound in animal models. Additionally, studies are needed to determine the potential side effects and toxicity of this compound in animal models. Finally, studies are needed to determine the potential therapeutic applications of this compound in humans, including its potential use in the treatment of Parkinson's disease, schizophrenia, and addiction.
Conclusion
Overall, this compound is a promising compound with potential applications in the treatment of various neurological disorders. Its selective agonist activity at the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in animal models. However, further research is needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects and toxicity.
合成方法
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine can be synthesized using a multistep process that involves the reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine has been extensively studied for its potential application in the treatment of various neurological disorders. Recent studies have shown that this compound can effectively improve the symptoms of Parkinson's disease by increasing the release of dopamine in the brain. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use as a novel therapeutic agent for this disorder.
属性
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-7-10(9-14-5-3-4-6-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYPQGYGXNKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)


![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)


